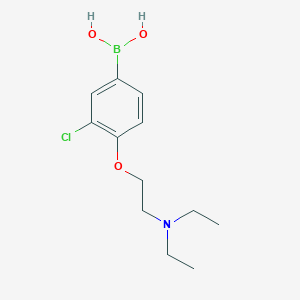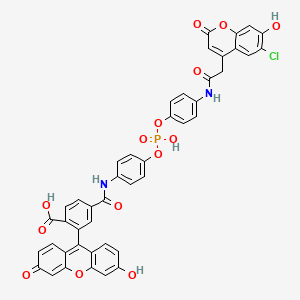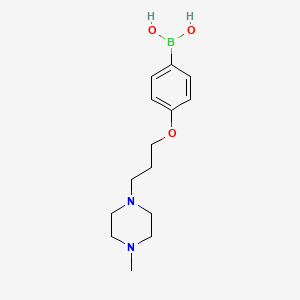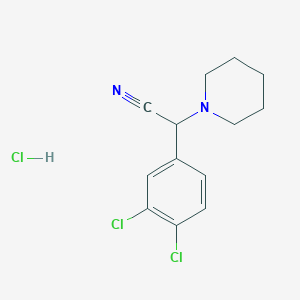
(3-Chloro-4-(2-(diethylamino)ethoxy)phenyl)boronic acid
Vue d'ensemble
Description
Synthesis Analysis
Boronic acids, such as “(3-Chloro-4-(2-(diethylamino)ethoxy)phenyl)boronic acid”, are highly valuable building blocks in organic synthesis . They can be used as building blocks and synthetic intermediates . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .
Molecular Structure Analysis
The molecular structure of “(3-Chloro-4-(2-(diethylamino)ethoxy)phenyl)boronic acid” is represented by the formula C12H19BClNO3 .
Chemical Reactions Analysis
Boronic acids, including “(3-Chloro-4-(2-(diethylamino)ethoxy)phenyl)boronic acid”, can undergo various chemical reactions. These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(3-Chloro-4-(2-(diethylamino)ethoxy)phenyl)boronic acid” can be represented by the formula C12H19BClNO3 .
Applications De Recherche Scientifique
Boronic Acid in Drug Discovery and Development
Boronic acids, including compounds similar to (3-Chloro-4-(2-(diethylamino)ethoxy)phenyl)boronic acid, play a significant role in drug discovery and development. They have been incorporated into medicinal chemistry efforts due to their potential to enhance the potency of drugs or improve pharmacokinetic profiles. The FDA and Health Canada have approved several boronic acid drugs, and many others are in clinical trials. These compounds have desirable properties that have led to their increased use in therapeutic applications (Plescia & Moitessier, 2020).
Boron Removal in Water Treatment
In the context of environmental applications, boronic acid derivatives have been explored for their role in water treatment, specifically in the removal of boron from seawater during desalination processes. This research highlights the importance of boronic acid compounds in addressing environmental challenges related to water purity and availability (Tu, Nghiem, & Chivas, 2010).
Electrochemical Biosensors
Ferroceneboronic acid and its derivatives, which share functional groups with the compound of interest, have been used to construct electrochemical biosensors. These sensors are sensitive to sugars, glycated hemoglobin (HbA1c), fluoride ions, and other substances. The boronic acid moiety serves as a binding site, while the ferrocene part acts as an electrochemically active component. Such sensors offer potential for non-enzymatic glucose monitoring and other diagnostic applications (Wang et al., 2014).
Orientations Futures
Propriétés
IUPAC Name |
[3-chloro-4-[2-(diethylamino)ethoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BClNO3/c1-3-15(4-2)7-8-18-12-6-5-10(13(16)17)9-11(12)14/h5-6,9,16-17H,3-4,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLFXJGIPIUSGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCN(CC)CC)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-4-(2-(diethylamino)ethoxy)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Oxa-8-azaspiro[4.5]decane hemioxalate](/img/structure/B1434140.png)
![1-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]piperazine hydrochloride](/img/structure/B1434141.png)
![N-[3-(3-oxobutanoyl)phenyl]acetamide](/img/structure/B1434143.png)
![[4-Hydroxymethyl-1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol](/img/structure/B1434145.png)

![2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride](/img/structure/B1434147.png)
![2-[2,4-dichloro-6-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic Acid](/img/structure/B1434148.png)
![Methyl 4-[(4-fluorophenyl)(methylsulfonyl)amino]butanoate](/img/structure/B1434150.png)



![4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-N-(4-methyl-1,3-thiazol-2-yl)pyrimidin-2-amine](/img/structure/B1434156.png)
![4-[2-(2,3-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B1434157.png)
